molecular formula C17H16N4O2S B2611645 N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 905499-14-1

N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2611645
M. Wt: 340.4
InChI Key: YJJROEYNBCUNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is part of a broader class of compounds involving 1,3,4-oxadiazole derivatives, known for their multifunctional properties. Researchers have synthesized various derivatives by integrating multifunctional moieties to evaluate their antibacterial, anti-enzymatic potentials, and to assess their hemolytic activities. For instance, compounds synthesized with the 1,3,4-oxadiazole moiety have been evaluated for their antibacterial screening against both gram-negative and gram-positive bacterial strains, showing significant inhibition, especially against gram-negative strains. The hemolytic study of these compounds provided valuable insights into their cytotoxic behavior, which is crucial for assessing their safety profile in biomedical applications (K. Nafeesa et al., 2017).

Biological Screening

The derivatives have also been investigated for their biological activities, including their potential as antibacterial agents and their enzyme inhibition capabilities. For example, certain synthesized derivatives have shown to be relatively more active against acetylcholinesterase, suggesting their potential use in addressing conditions related to enzyme dysfunction (A. Rehman et al., 2013). Moreover, the enzyme inhibition studies, especially against lipoxygenase and acetylcholinesterase, highlight the therapeutic potential of these derivatives in managing inflammatory and neurodegenerative diseases.

Molecular Docking and Cytotoxicity Studies

Further research has delved into the molecular docking and cytotoxicity studies of these compounds, elucidating their interaction with biological targets and their potential anticancer properties. These studies involve computational and pharmacological evaluations to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these derivatives, providing a comprehensive understanding of their pharmacological profiles and mechanism of action (M. Faheem, 2018).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-4-3-5-12(2)15(11)19-14(22)10-24-17-21-20-16(23-17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJROEYNBCUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.